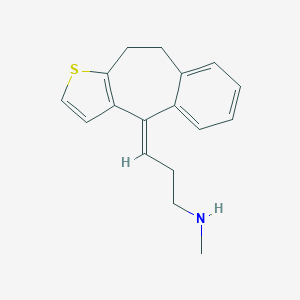
4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MPTP and has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of MPTP involves its conversion to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
生化和生理效应
MPTP has a range of biochemical and physiological effects that make it a valuable tool for researchers. These effects include the selective destruction of dopamine-producing neurons, the induction of oxidative stress, and the production of reactive oxygen species. MPTP has also been shown to cause changes in the expression of genes involved in inflammation and cell death.
实验室实验的优点和局限性
The advantages of using MPTP in lab experiments include its selectivity for dopamine-producing neurons, its ability to induce symptoms similar to those seen in Parkinson's disease, and its well-established synthesis method. However, there are also limitations to using MPTP, including its toxicity and the fact that it does not fully recapitulate the complex pathophysiology of Parkinson's disease.
未来方向
There are many potential future directions for research involving MPTP. These include the development of new treatments for Parkinson's disease based on an improved understanding of the mechanisms underlying the disease, the use of MPTP as a tool for studying other neurodegenerative diseases, and the development of new methods for synthesizing MPTP and related compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPTP and to develop new methods for mitigating its toxicity.
合成方法
The synthesis of MPTP involves the condensation of 3-methylaminopropiophenone with 2,3-dihydrothiophene in the presence of an acid catalyst. The resulting product is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. This synthesis method has been well-established and has been used by researchers for many years.
科学研究应用
MPTP has been used extensively in scientific research as a tool for studying the dopaminergic system in the brain. This compound is a potent neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. This makes MPTP a valuable tool for studying the mechanisms underlying this disease and for developing new treatments.
属性
CAS 编号 |
10083-53-1 |
|---|---|
产品名称 |
4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen |
分子式 |
C12H9ClO3S |
分子量 |
269.4 g/mol |
IUPAC 名称 |
(3E)-N-methyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS/c1-18-11-4-7-15-14-6-3-2-5-13(14)8-9-17-16(15)10-12-19-17/h2-3,5-7,10,12,18H,4,8-9,11H2,1H3/b15-7+ |
InChI 键 |
RDBMZAMQBNYOIJ-VIZOYTHASA-N |
手性 SMILES |
CNCC/C=C\1/C2=C(CCC3=CC=CC=C31)SC=C2 |
SMILES |
CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
规范 SMILES |
CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
其他 CAS 编号 |
46962-44-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238842.png)
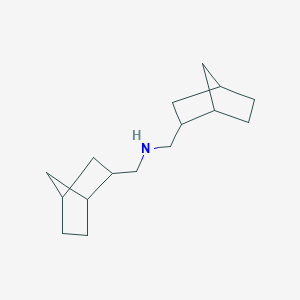
![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
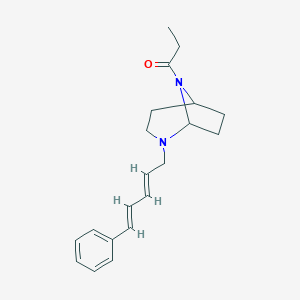
![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)
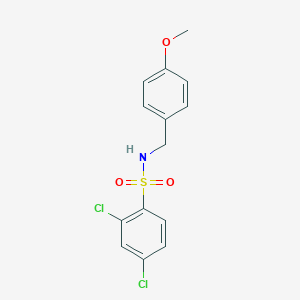
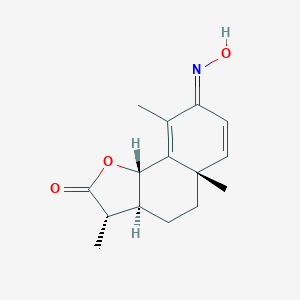
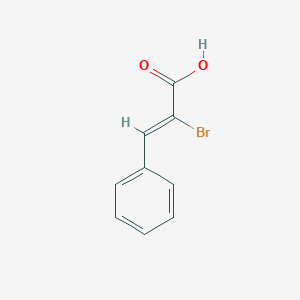
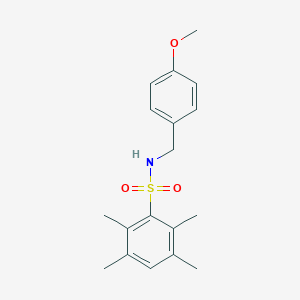

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)


